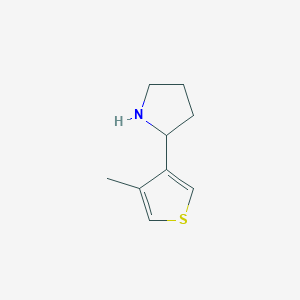
2,2-Difluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant chemical stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylation reagents, which can introduce the difluoromethyl group into the target molecule under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment and reagents. The choice of reagents and reaction conditions is crucial to ensure the efficient and cost-effective production of the compound. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical properties .
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: In biological research, the compound can be used to study the effects of fluorinated molecules on biological systems.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-difluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s binding affinity and reactivity with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: This compound has a similar structure but lacks the additional fluorine atoms on the phenyl ring.
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Another fluorinated compound with a different functional group, used in the synthesis of ureas and other derivatives.
Uniqueness
2,2-Difluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased stability, reactivity, and potential biological activity. These properties make it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C9H4F6O |
|---|---|
Peso molecular |
242.12 g/mol |
Nombre IUPAC |
2,2-difluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4F6O/c10-6-2-1-4(9(13,14)15)3-5(6)7(16)8(11)12/h1-3,8H |
Clave InChI |
XHAJHHDGVWWITC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)C(=O)C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


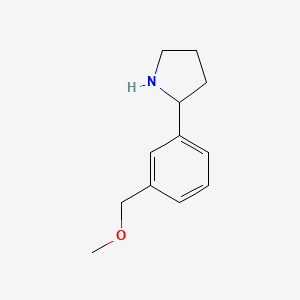
![rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13607892.png)
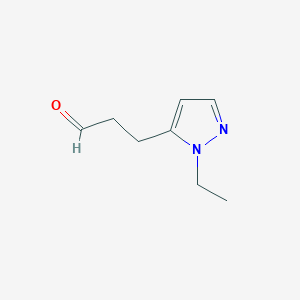
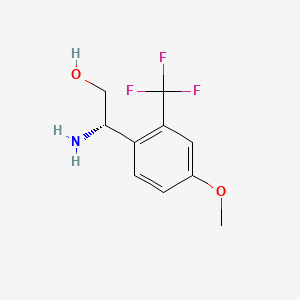
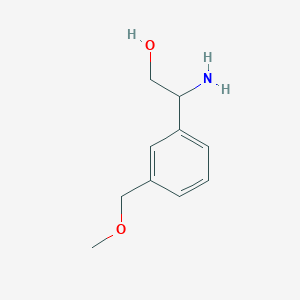
![3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)

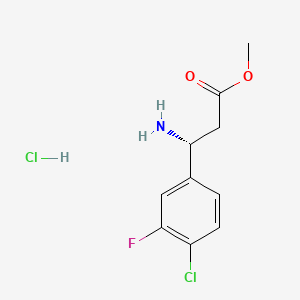
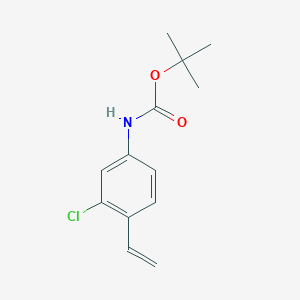
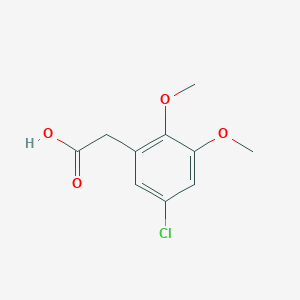
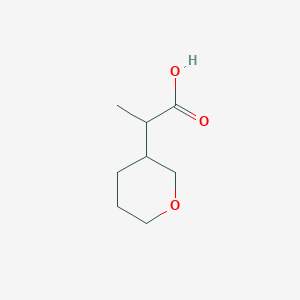
![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)

